

Unraveling the Genetic Blueprint of Dihydrocaffeoyl-CoA Metabolism: A Technical Guide

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Compound of Interest		
Compound Name:	Dihydrocaffeoyl-CoA	
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Introduction

Dihydrocaffeoyl-CoA is a key intermediate in the phenylpropanoid pathway, a metabolic route responsible for the biosynthesis of a vast array of plant secondary metabolites. These compounds, including lignans, flavonoids, and stilbenes, play crucial roles in plant defense, development, and signaling. Furthermore, many of these molecules exhibit significant pharmacological activities, making the enzymes and genes of this pathway attractive targets for metabolic engineering and drug development. This technical guide provides an in-depth overview of the core genes and enzymes involved in **Dihydrocaffeoyl-CoA** metabolism, with a focus on their identification, characterization, and the quantitative aspects of their function.

The Core Metabolic Pathway: From Caffeoyl-CoA to Dihydrocaffeoyl-CoA

The central reaction in the formation of **Dihydrocaffeoyl-CoA** is the reduction of the double bond in the propencyl side chain of Caffeoyl-CoA. This conversion is catalyzed by members of the Cinnamoyl-CoA Reductase (CCR) family of enzymes. CCRs are NADPH-dependent oxidoreductases that represent the first committed step in the monolignol-specific branch of the phenylpropanoid pathway, leading to the biosynthesis of lignin.[1][2]





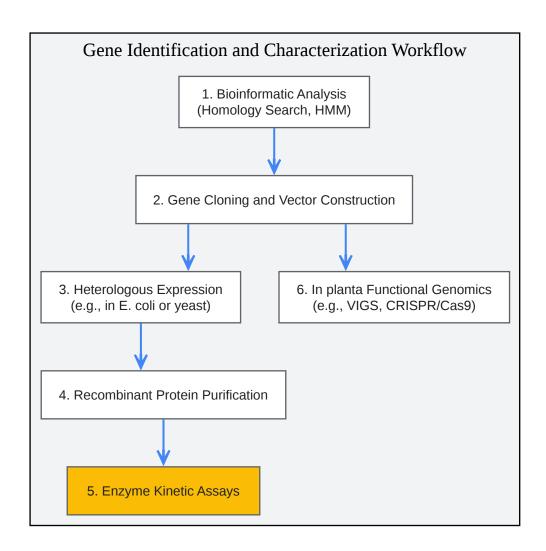


While CCRs are known to act on a range of hydroxycinnamoyl-CoA esters, including p-coumaroyl-CoA and feruloyl-CoA, specific isoforms exhibit a pronounced affinity for Caffeoyl-CoA, thereby channeling metabolic flux towards the synthesis of **dihydrocaffeoyl-CoA** and its derivatives.[3][4] The International Union of Biochemistry and Molecular Biology (IUBMB) has assigned the EC number 1.3.1.108 to caffeoyl-CoA reductase, an enzyme characterized from the bacterium Acetobacterium woodii that performs this reaction.[5]

Below is a diagram illustrating the position of this crucial metabolic step within the broader phenylpropanoid pathway.







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